molecular formula C8H14ClN3 B3113590 5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl CAS No. 1958100-57-6

5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl

Cat. No. B3113590
M. Wt: 187.67
InChI Key: NPNMZCOJCMJAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl is a chemical compound with the molecular formula C8H14ClN3 . It is a white to yellow solid and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for 5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl is 1S/C8H13N3.ClH/c1-8(2,3)6-4-10-7(9)11-5-6;/h4-5H,1-3H3,(H2,9,10,11);1H . This indicates the presence of a pyrimidine ring with a tert-butyl group attached, along with an amine group and a hydrochloride group.


Physical And Chemical Properties Analysis

5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl is a white to yellow solid . It has a molecular weight of 187.67 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

H4 Receptor Ligands and Anti-inflammatory Applications

  • A study by Altenbach et al. (2008) discusses the synthesis of a series of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). These compounds, including derivatives of 5-(tert-butyl)pyrimidin-2-amine, showed anti-inflammatory and antinociceptive activities in an animal model, supporting their potential use in pain management and inflammation treatment (Altenbach et al., 2008).

Interaction with Bovine Serum Albumin

  • Sun Shaofa (2010) investigated the interaction between a similar compound, 2-tert butylamine-thieno[2,3-d]pyrimidin-4(3H)-ones (SDA), and Bovine Serum Albumin (BSA). This study is significant for understanding the binding and pharmacokinetics of such compounds in biological systems (Sun Shaofa, 2010).

Synthesis and Peptidomimetic Applications

  • Bovy and Rico (1993) reported on the synthesis of β-amino-5-pyrimidinepropanoic acid and derivatives, involving tert-butyl groups. These compounds are relevant for peptide and peptidomimetic synthesis, which is crucial in drug development and biomolecular research (Bovy & Rico, 1993).

Synthesis of Deoxycytidine Kinase Inhibitors

  • Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This process involves tert-butyl groups and highlights the compound's role in developing new cancer therapies (Zhang et al., 2009).

Application in Imidazoazines Synthesis

  • Justyna et al. (2017) explored the thermolysis of N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine, leading to the synthesis of imidazoazines. This work is relevant in the context of creating novel heterocyclic compounds, which are important in pharmaceuticals and material science (Justyna et al., 2017).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

  • El-Deeb et al. (2008) reported on the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst. This synthesis method is significant for producing heterocyclic compounds that can have various pharmaceutical applications (El-Deeb et al., 2008).

Synthesis of Bone Marrow Hyperplastic Tumor Treatment Medicines

  • Zhang Yi-ju (2014) studied the synthetic technique of TG101348, a treatment for bone marrow hyperplastic tumor, involving the use of a compound structurally related to 5-(tert-butyl)pyrimidin-2-amine. This research underscores the role of such compounds in developing targeted cancer therapies (Zhang Yi-ju, 2014).

Safety And Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It is also toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

properties

IUPAC Name

5-tert-butylpyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-8(2,3)6-4-10-7(9)11-5-6;/h4-5H,1-3H3,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNMZCOJCMJAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(TERT-BUTYL)PYRIMIDIN-2-AMINE HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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